molecular formula C18H33Br B8081635 18-Bromo-octadeca-6,9-diene

18-Bromo-octadeca-6,9-diene

Cat. No. B8081635
M. Wt: 329.4 g/mol
InChI Key: SBRPUFDSMGABKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Bromo-octadeca-6,9-diene is a useful research compound. Its molecular formula is C18H33Br and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 18-Bromo-octadeca-6,9-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18-Bromo-octadeca-6,9-diene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectroscopic Marker in Biological Systems : Diene conjugation, including compounds like octadeca-9,11-dienoic acid, is used as a spectroscopic marker of free-radical activity in biological systems. This has applications in understanding conditions like chronic alcoholism, paraquat poisoning, and lipolytic states (Dormandy & Wickens, 1987).

  • Synthesis of Geometric Isomers of Linoleic Acid : 18-Bromo-octadeca-6,9-diene plays a role in the synthesis of various geometric isomers of linoleic acid. These isomers have applications in studying the properties and behaviors of lipids (Lie Ken Jie, Pasha & Alam, 1997).

  • In Organic Synthesis and Chemical Reactions : This compound is used in organic synthesis, such as in the preparation of different cyclopentadiene systems. It's instrumental in various chemical reactions like Diels-Alder reactions (Jutzi, Heidemann, Neumann & Stammler, 1992).

  • Biological and Medical Research : It's identified in human serum, particularly in triacylglycerols and phospholipids, which can aid in understanding human biochemistry and physiology (Iversen, Cawood, Madigan, Lawson & Dormandy, 1984).

  • Catalytic Applications : 18-Bromo-octadeca-6,9-diene is also involved in catalytic cyclisations, which are essential in chemical synthesis and the production of various organic compounds (Grigg, Stevenson & Worakun, 1988).

  • Impact on Fatty Acid Metabolism : It affects the desaturation of various fatty acids, including palmitic and linoleic acids. This has implications for understanding fatty acid metabolism in biological systems (Brenner & Peluffo, 1966).

  • Potential Diagnostic Applications : Increased concentrations of diene-conjugated isomers like octadeca-9,11-dienoic acid in exfoliated cells from the precancerous cervix may serve as a diagnostic marker for precancerous conditions (Singer, Griffin, Tay, Wickens & Dormandy, 1987).

properties

IUPAC Name

18-bromooctadeca-6,9-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPUFDSMGABKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311663
Record name 18-Bromo-6,9-octadecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-Bromo-octadeca-6,9-diene

CAS RN

4102-60-7
Record name 18-Bromo-6,9-octadecadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4102-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Bromo-6,9-octadecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A AKINC, W QUERBES, F WONG, JR DORKIN, X QIN… - ic.gc.ca
La présente invention concerne une préparation lipidique améliorée comprenant un lipide cationique de formule (A), un lipide neutre, un stérol et un lipide PEG ou modifié par PEG, où …
Number of citations: 2 www.ic.gc.ca

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